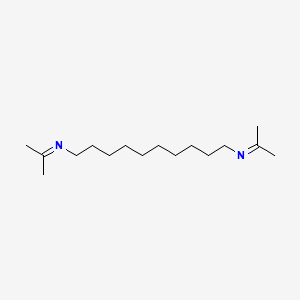
N,N'-(Decane-1,10-diyl)di(propan-2-imine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Decane-1,10-diyl)di(propan-2-imine): is an organic compound characterized by the presence of two imine groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)di(propan-2-imine) typically involves the reaction of decane-1,10-diamine with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of decane-1,10-diamine and the carbonyl groups of acetone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(Decane-1,10-diyl)di(propan-2-imine) can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the imine groups.
Scientific Research Applications
Chemistry: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound can be used to study the interactions between imine-containing molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In industrial applications, N,N’-(Decane-1,10-diyl)di(propan-2-imine) can be used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N,N’-(Decane-1,10-diyl)di(propan-2-imine) involves the interaction of its imine groups with various molecular targets. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
- N,N’-(Decane-1,10-diyl)bis(2,2-dichloroethanimidic acid)
- N,N’-(Decane-1,10-diyl)di(propan-2-imine) analogs with different substituents
Uniqueness: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable imine bonds and interact with a wide range of molecular targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
364336-72-1 |
|---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
N-[10-(propan-2-ylideneamino)decyl]propan-2-imine |
InChI |
InChI=1S/C16H32N2/c1-15(2)17-13-11-9-7-5-6-8-10-12-14-18-16(3)4/h5-14H2,1-4H3 |
InChI Key |
NEZAXJHNWDZGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCCCCCCN=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















